N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a heterocyclic organic compound characterized by the presence of a furan ring, a pyrazole ring, and an amine functional group. The furan ring is a five-membered aromatic structure containing one oxygen atom, while the pyrazole ring is also five-membered but includes two nitrogen atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
This compound is classified under heterocyclic compounds, which are organic compounds containing at least one heteroatom (such as nitrogen or oxygen) in the ring structure. It is often used as a building block in the synthesis of more complex molecules in pharmaceutical research and materials science.
The synthesis of N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves several key steps:
The molecular formula for N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is with a molecular weight of approximately 191.23 g/mol. The structural representation can be described using various notations:
InChI=1S/C10H13N3O/c1-8-10(7-12-13(8)2)11-6-9-4-3-5-14-9/h3-5,7,11H,6H2,1-2H3
SBKNTSWGDZEIRF-UHFFFAOYSA-N
CC1=C(C=NN1C)NCC2=CC=CO2
This data indicates that the compound has specific geometric and electronic properties influenced by its heterocyclic structure .
N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions:
The mechanism of action for N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine primarily involves its interaction with biological targets such as enzymes or receptors. The presence of both furan and pyrazole rings allows for multiple types of interactions:
These interactions can modulate biological activity, making this compound a candidate for further investigation in drug development.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-1,5-dimethylpyrazol-3-amine |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
These properties indicate that N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has characteristics typical of organic compounds with potential solubility in organic solvents.
N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has several notable applications:
CAS No.: 549-10-0
CAS No.: 43100-65-8
CAS No.: 70222-94-5
CAS No.:
CAS No.: 29267-10-5